3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine is a heterocyclic compound that features a piperidine ring linked to a 1,3,4-oxadiazole moiety through a sulfanyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This is achieved through the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes.
Introduction of the sulfanyl group: The oxadiazole ring is then functionalized with a sulfanyl group using reagents such as thiols or disulfides.
Attachment to the piperidine ring: The final step involves the nucleophilic substitution reaction where the sulfanyl group is linked to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Sulfoxides and sulfones: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted piperidines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating infections and other diseases.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones} .
- 5-Phenyl-1,3,4-oxadiazole-2-thiol .
Uniqueness
3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C14H17N3OS |
---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
2-phenyl-5-(piperidin-3-ylmethylsulfanyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H17N3OS/c1-2-6-12(7-3-1)13-16-17-14(18-13)19-10-11-5-4-8-15-9-11/h1-3,6-7,11,15H,4-5,8-10H2 |
InChI Key |
MTORSMMEBFVSEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CSC2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.